molecular formula C12H9Cl2NO2S B14600598 2-(2,6-Dichlorobenzene-1-sulfonyl)aniline CAS No. 61174-37-6

2-(2,6-Dichlorobenzene-1-sulfonyl)aniline

Cat. No.: B14600598
CAS No.: 61174-37-6
M. Wt: 302.2 g/mol
InChI Key: PSOBASDEHKOSGC-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzene-1-sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety, with two chlorine atoms positioned at the 2 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorobenzene-1-sulfonyl)aniline typically involves the sulfonylation of 2,6-dichloroaniline. One common method is the reaction of 2,6-dichloroaniline with chlorosulfonic acid, which introduces the sulfonyl group to the aniline. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzene-1-sulfonyl)aniline undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl group.

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce additional substituents onto the benzene ring.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate the replacement of chlorine atoms.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted anilines.

Scientific Research Applications

2-(2,6-Dichlorobenzene-1-sulfonyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification due to its reactive sulfonyl group.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,6-Dichlorobenzene-1-sulfonyl)aniline exerts its effects involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzenesulfonyl Chloride: A related compound with a sulfonyl chloride group instead of an aniline moiety.

    2,6-Dichloroaniline: The precursor to 2-(2,6-Dichlorobenzene-1-sulfonyl)aniline, lacking the sulfonyl group.

    Sulfanilamide: An aniline derivative with a sulfonamide group, used in medicinal chemistry.

Uniqueness

This compound is unique due to the combination of its sulfonyl and aniline functionalities, which confer distinct reactivity and potential applications. The presence of chlorine atoms further influences its chemical behavior, making it a versatile compound for various research and industrial purposes.

Properties

CAS No.

61174-37-6

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)sulfonylaniline

InChI

InChI=1S/C12H9Cl2NO2S/c13-8-4-3-5-9(14)12(8)18(16,17)11-7-2-1-6-10(11)15/h1-7H,15H2

InChI Key

PSOBASDEHKOSGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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